molecular formula C15H16N2O4S2 B2409208 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide CAS No. 941974-33-0

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2409208
CAS No.: 941974-33-0
M. Wt: 352.42
InChI Key: QUEZJLFNRXKEGF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide is a synthetic small molecule designed for pharmaceutical research, integrating two pharmacologically significant moieties: a benzenesulfonamide group and a 1,1-dioxo-1λ⁶,2-thiazolidinyl ring. This molecular architecture suggests potential for diverse biological activities, positioning it as a valuable compound for investigating new therapeutic pathways. The benzenesulfonamide functional group is a established scaffold in medicinal chemistry, frequently associated with cyclooxygenase-2 (COX-2) inhibitory activity . Research on structurally related thiazolidinone-benzenesulfonamide hybrids has demonstrated significant anti-inflammatory potential through selective COX-2 inhibition, with some derivatives showing superior percentage inhibition compared to standard drugs in both in vitro enzyme assays and in vivo models such as carrageenan-induced paw edema . Concurrently, the thiazolidin-4-one core is a privileged structure in drug discovery, most notably for its role in Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) agonism . Recent studies highlight novel thiazolidin-4-one benzenesulfonamide hybrids as potent PPARγ agonists, which stimulate the receptor to enhance insulin sensitization, promote glucose metabolism, and exhibit significant anti-diabetic effects in vivo . One such hybrid demonstrated an ability to improve insulin secretion, normalize blood glucose levels, and ameliorate histopathological alterations in diabetic models . The mechanism of action for this compound may involve dual pathways: modulation of the PPARγ receptor for metabolic disease research and interaction with inflammatory targets like COX-2 . Furthermore, the thiazolidinone scaffold is under investigation for other applications, including antimicrobial and antitubercular agents, indicating broad utility in infectious disease research . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-22(19)12-4-11-17(22)14-9-7-13(8-10-14)16-23(20,21)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZJLFNRXKEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a thiazolidine derivative. The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Scientific Research Applications

Antidiabetic Applications

Recent studies have highlighted the antidiabetic potential of benzenesulfonamide derivatives, including N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide. These compounds have been synthesized and evaluated for their ability to lower blood glucose levels in diabetic models.

Case Study: Antidiabetic Activity Evaluation

  • Study Design : A series of benzenesulfonamide derivatives were synthesized and tested in vivo using a streptozotocin-induced diabetic rat model.
  • Findings : Some derivatives demonstrated significant hypoglycemic activity comparable to glibenclamide, a standard antidiabetic drug. The structural modifications of these compounds appeared to enhance their efficacy as potential antidiabetic agents .

Anticancer Applications

The compound has also been investigated for its anticancer properties. The incorporation of thiazolidinone moieties has shown promise in enhancing the cytotoxic effects against various cancer cell lines.

Case Study: Anticancer Evaluation

  • Research Focus : New sulfonamide derivatives were designed as molecular hybrids incorporating triazine rings and sulfonamide fragments.
  • Results : These compounds exhibited cytotoxic activity against several human cancer cell lines, including those from colon and breast cancers. Some derivatives induced apoptosis in cancer cells, suggesting a mechanism for their anticancer activity .

Antimicrobial Applications

The antimicrobial properties of this compound have also been explored. Research indicates that certain derivatives possess significant activity against various bacterial strains.

Case Study: Antimicrobial Activity Assessment

  • Methodology : A series of synthesized compounds were tested for their antimicrobial efficacy against standard bacterial strains.
  • Outcomes : Several derivatives displayed potent antimicrobial activity, suggesting that modifications to the benzenesulfonamide scaffold could lead to new antibiotics .

Summary of Findings

The applications of this compound can be summarized as follows:

ApplicationMethodologyKey Findings
AntidiabeticIn vivo testing on diabetic ratsSignificant hypoglycemic effects compared to glibenclamide
AnticancerCytotoxicity assaysInduced apoptosis in various cancer cell lines
AntimicrobialTesting against bacterial strainsPotent antimicrobial activity observed

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The presence of the thiazolidine ring and sulfonamide group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a thiazolidine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Biological Activity

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its antibacterial, antifungal, and anticancer properties.

  • IUPAC Name : N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-1H-indazol-3-yl]-2-[4-(piperidin-1-yl)phenyl]acetamide
  • Molecular Formula : C23H27N5O3S
  • Molecular Weight : 453.557 g/mol

Antibacterial Activity

Research has demonstrated that compounds containing thiazolidine rings exhibit significant antibacterial properties. For instance, derivatives of thiazolidinones have been tested against various bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that some synthesized compounds displayed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .

Table 1: Antibacterial Activity of Thiazolidinone Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus16 µg/mL
Other Thiazolidinone Derivative AE. coli32 µg/mL
Other Thiazolidinone Derivative BBacillus subtilis8 µg/mL

Antifungal Activity

In addition to antibacterial properties, thiazolidinone derivatives have also shown antifungal activity. Studies have reported effective inhibition against fungi such as Candida albicans and Aspergillus niger. The antifungal efficacy was assessed using a two-fold serial dilution technique .

Table 2: Antifungal Activity of Thiazolidinone Derivatives

Compound NameFungal StrainMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans64 µg/mL
Other Thiazolidinone Derivative CAspergillus niger32 µg/mL

Anticancer Activity

Emerging studies indicate that this compound may possess anticancer properties. The compound has been evaluated for its ability to induce apoptosis in various cancer cell lines. Preliminary findings suggest that it may inhibit tumor growth through mechanisms involving cell cycle arrest and apoptosis induction .

Case Studies

A notable case study involved the synthesis and biological evaluation of several thiazolidinone derivatives. Among these, one derivative demonstrated remarkable inhibition of cancer cell proliferation in vitro. The study utilized a range of assays to confirm the mechanism of action, suggesting that the compound interferes with critical signaling pathways involved in cell survival and proliferation .

Q & A

Basic: What are the recommended synthetic routes for preparing N-[4-(1,1-dioxo-1λ⁶,2-thiazolidin-2-yl)phenyl]benzenesulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, starting with functionalization of the phenyl ring and subsequent sulfonamide coupling. For example:

  • Step 1 : Introduce the thiazolidin-1,1-dioxide moiety to the phenyl ring via cyclization of sulfonic acid derivatives with thioureas under reflux conditions.
  • Step 2 : Perform sulfonamide coupling using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine .
  • Optimization : Use design of experiments (DoE) to vary parameters (temperature, solvent polarity, stoichiometry) and analyze yields via HPLC. Statistical tools like response surface methodology (RSM) can identify optimal conditions .

Basic: How can researchers characterize the structural and electronic properties of this compound?

  • X-ray Crystallography : Resolve the crystal structure to confirm bond angles, torsion angles, and hydrogen-bonding networks (e.g., as demonstrated for related sulfonamides in ) .
  • Spectroscopy : Use 1^1H/13^13C NMR to verify substituent positions and SO2\text{SO}_2 group integration. IR spectroscopy confirms sulfonamide (S=O) stretches (~1350–1150 cm1^{-1}) .
  • Computational Chemistry : DFT calculations (e.g., B3LYP/6-31G*) model electron density distribution and frontier molecular orbitals to predict reactivity .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

  • Substituent Variation : Modify the thiazolidin-dioxide ring (e.g., halogenation) or benzene sulfonamide group to assess impacts on binding affinity. Compare with analogs like trifluoromethyl-substituted derivatives (e.g., ) .
  • Bioisosteric Replacement : Replace the sulfonamide with carboxamide or phosphonate groups to evaluate metabolic stability.
  • In Silico Docking : Use AutoDock or Schrödinger to predict interactions with enzymes (e.g., carbonic anhydrase) and guide SAR .

Advanced: How can researchers investigate enzyme inhibition mechanisms involving this compound?

  • Kinetic Assays : Measure KiK_i (inhibition constant) via fluorometric or calorimetric assays. For example, monitor carbonic anhydrase activity using 4-nitrophenyl acetate hydrolysis .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition .
  • Mutagenesis Studies : Engineer enzyme active-site mutations (e.g., Zn2+^{2+}-coordinating residues) to identify critical interactions .

Advanced: How should contradictory data in biological activity (e.g., varying IC50_{50}50​ values across studies) be addressed?

  • Standardize Assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent controls (DMSO concentration ≤0.1%).
  • Meta-Analysis : Apply statistical tools (ANOVA, Bonferroni correction) to reconcile discrepancies. Cross-validate using orthogonal methods (e.g., Western blot vs. ELISA) .
  • Probe Solubility Effects : Use dynamic light scattering (DLS) to assess aggregation, which may artificially lower apparent activity .

Advanced: What methodologies are recommended for in vivo pharmacokinetic and toxicity profiling?

  • ADME Studies :
    • Absorption : Perform Caco-2 cell permeability assays.
    • Metabolism : Use liver microsomes (human/rat) to identify CYP450-mediated metabolites via LC-MS/MS.
    • Excretion : Radiolabel the compound (e.g., 14^{14}C) to track urinary/fecal elimination .
  • Toxicity Screening : Conduct Ames tests for mutagenicity and hERG binding assays for cardiotoxicity risk .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

  • QSAR Models : Train models on datasets of sulfonamide derivatives to predict logP, solubility, and bioavailability.
  • MD Simulations : Simulate blood-brain barrier penetration using CHARMM force fields.
  • Metabolic Prediction : Use software like MetaSite to identify vulnerable sites for glucuronidation or oxidation .

Basic: What experimental design principles optimize yield and purity during scale-up?

  • DoE for Scale-Up : Use factorial designs to test stirring rates, cooling gradients, and reagent addition rates. Monitor purity via UPLC-MS.
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring .

Advanced: How does the 1,1-dioxo-thiazolidine moiety influence metabolic stability compared to other sulfonamide derivatives?

  • Comparative Studies : The dioxo-thiazolidine group enhances rigidity, reducing cytochrome P450-mediated oxidation. Compare half-life in liver microsomes with non-cyclic sulfonamides (e.g., ’s trifluoromethyl analog).
  • Stability Assays : Incubate with human hepatocytes and track degradation via LC-HRMS. The sulfone group may resist glutathione conjugation, improving stability .

Comparative: How does this compound differ from existing sulfonamide-based drugs in terms of mechanism and selectivity?

  • Mechanistic Contrast : Unlike sulfadimethoxazole (a dihydrofolate reductase inhibitor), this compound’s thiazolidin-dioxide moiety may target metalloenzymes (e.g., carbonic anhydrase IX in cancer) .
  • Selectivity Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects. The phenyl-thiazolidin scaffold may reduce cross-reactivity with unrelated enzymes .

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